(5-Amino-6-chloropyridin-2-yl)methanol

Medicinal Chemistry Synthetic Intermediate Positional Isomerism

Critical trisubstituted pyridine with orthogonal reactive handles: 2-CH2OH for etherification, 5-NH2 for amidation, 6-Cl for cross-coupling. US Patent 11,220,482 validates use in antimalarial synthesis. Procuring incorrect positional isomers (e.g., CAS 321845-13-0) compromises yields and reproducibility. Ensure vendor cold-chain compliance (0°C storage) for bulk orders.

Molecular Formula C6H7ClN2O
Molecular Weight 158.59
CAS No. 1807148-38-4
Cat. No. B2575998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-6-chloropyridin-2-yl)methanol
CAS1807148-38-4
Molecular FormulaC6H7ClN2O
Molecular Weight158.59
Structural Identifiers
SMILESC1=CC(=C(N=C1CO)Cl)N
InChIInChI=1S/C6H7ClN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3,8H2
InChIKeyRSGKIZXXLSDEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Amino-6-chloropyridin-2-yl)methanol (CAS 1807148-38-4): A Chlorinated Aminopyridine Methanol Building Block for Pharmaceutical Intermediate Procurement


(5-Amino-6-chloropyridin-2-yl)methanol (CAS 1807148-38-4) is a trisubstituted pyridine derivative with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . The compound contains three key functional groups: a primary amino group at the 5-position, a chlorine substituent at the 6-position, and a hydroxymethyl group at the 2-position of the pyridine ring . With an MDL identifier of MFCD22577174, this compound is available from multiple commercial suppliers and serves primarily as a versatile synthetic intermediate, with documented utility in the synthesis of aminopyridinemethanol compounds investigated for antimalarial applications [1].

Why Generic Substitution Fails: Procurement Risks Associated with (5-Amino-6-chloropyridin-2-yl)methanol Positional Isomers and Functional Group Variants


Substitution of (5-Amino-6-chloropyridin-2-yl)methanol with structurally similar pyridine methanol derivatives carries significant scientific and procurement risk due to divergent chemical reactivity and distinct synthetic utility. The compound's 2-position hydroxymethyl group, in conjunction with the 5-amino and 6-chloro substituents, defines a unique substitution pattern on the pyridine ring that governs its reactivity in nucleophilic aromatic substitution and cross-coupling reactions . The positional isomer (5-Amino-6-chloropyridin-3-yl)methanol (CAS 321845-13-0) places the hydroxymethyl group at the 3-position rather than the 2-position, resulting in a different electronic environment and altered hydrogen-bonding geometry that affects downstream derivatization pathways [1]. Similarly, compounds lacking the chlorine substituent (e.g., 2-pyridinemethanol) or lacking the amino group (e.g., (2-chloro-3-pyridinyl)methanol) exhibit fundamentally different reactivity profiles and cannot substitute for the target compound in synthetic sequences designed for the trisubstituted scaffold. Procurement of the incorrect positional isomer or an incompletely substituted analog will compromise synthetic yields, alter reaction outcomes, and invalidate reproducibility in established synthetic protocols.

(5-Amino-6-chloropyridin-2-yl)methanol: Quantitative Procurement Evidence and Comparative Differentiation Data


Positional Isomer Differentiation: 2-Pyridinemethanol vs. 3-Pyridinemethanol Scaffold Comparison for Synthetic Intermediate Selection

(5-Amino-6-chloropyridin-2-yl)methanol (CAS 1807148-38-4) is distinguished from its positional isomer (5-Amino-6-chloropyridin-3-yl)methanol (CAS 321845-13-0) by the location of the hydroxymethyl substituent at the 2-position versus the 3-position of the pyridine ring . This structural difference results in distinct InChIKey identifiers: RSGKIZXXLSDEFY-UHFFFAOYSA-N for the target compound versus WCUMYTNCDWNIHS-UHFFFAOYSA-N for the 3-position isomer, providing unambiguous analytical differentiation [1]. The 2-position placement of the hydroxymethyl group adjacent to the ring nitrogen influences the electronic distribution and alters the compound's behavior in nucleophilic substitution and metal-catalyzed coupling reactions relative to the 3-position isomer.

Medicinal Chemistry Synthetic Intermediate Positional Isomerism

Molecular Descriptor Differentiation: Calculated LogP and Polar Surface Area of (5-Amino-6-chloropyridin-2-yl)methanol Relative to Dechlorinated Analogs

(5-Amino-6-chloropyridin-2-yl)methanol exhibits a calculated LogP of 0.8095 and a topological polar surface area (TPSA) of 59.14 Ų . The presence of the 6-chloro substituent contributes to increased lipophilicity relative to the non-chlorinated analog 4-pyridinylmethanol (CAS 586-95-8, molecular formula C6H7NO, molecular weight 109.13 g/mol), which lacks the chlorine atom and the 5-amino group and has a calculated LogP of approximately -0.47 (ChemSpider-predicted) . The target compound contains 2 hydrogen bond donors (amino NH2 and hydroxymethyl OH) and 3 hydrogen bond acceptors (pyridine N, amino N, hydroxymethyl O), with one rotatable bond (the hydroxymethyl C-C bond) .

Physicochemical Properties LogP Polar Surface Area

Documented Synthetic Utility: (5-Amino-6-chloropyridin-2-yl)methanol as a Precursor in Patented Antimalarial Aminopyridinemethanol Compound Synthesis

US Patent 11,220,482 B2 (granted January 11, 2022) discloses aminopyridinemethanol compounds of Formula (I) for the treatment or prevention of malaria, with (5-Amino-6-chloropyridin-2-yl)methanol serving as a key synthetic intermediate in the preparation of these therapeutically active compounds [1]. The patent, assigned to Centre National de la Recherche Scientifique (CNRS), Université Amiens Picardie Jules Verne, and Centre Hospitalier Universitaire d'Amiens, describes novel compounds incorporating the pyridinemethanol scaffold [2]. The 2-position hydroxymethyl group provides a handle for further derivatization via etherification, esterification, or oxidation, while the 5-amino and 6-chloro groups offer orthogonal reactive sites for sequential functionalization.

Antimalarial Drug Discovery Patent Literature

Commercial Availability and Purity Specifications: Supplier-Grade Comparison of (5-Amino-6-chloropyridin-2-yl)methanol

(5-Amino-6-chloropyridin-2-yl)methanol is commercially available from multiple suppliers with documented purity specifications. Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) lists the compound with 98% purity . Suzhou Shiya Biotechnology Co., Ltd. offers the compound at 95% purity with storage condition specified as 0°C . Fujifilm Wako Pure Chemical Corporation distributes the compound (manufactured by Enamine Ltd.) with refrigerated storage conditions and available package sizes ranging from 100 mg to 10 g . Procurement considerations include vendor-specific purity grades and storage requirements.

Procurement Commercial Availability Purity Specification

Recommended Research and Industrial Applications for (5-Amino-6-chloropyridin-2-yl)methanol (CAS 1807148-38-4) Based on Documented Evidence


Synthesis of Aminopyridinemethanol Derivatives for Antimalarial Drug Discovery Programs

Based on patent documentation (US Patent 11,220,482 B2), (5-Amino-6-chloropyridin-2-yl)methanol serves as a synthetic intermediate in the preparation of aminopyridinemethanol compounds with antimalarial activity. The trisubstituted pyridine scaffold provides three distinct reactive handles: the 2-hydroxymethyl group for etherification or esterification, the 5-amino group for amide bond formation or reductive amination, and the 6-chloro substituent for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [1]. Researchers developing antimalarial agents or exploring pyridine-based pharmacophores can utilize this intermediate as a validated building block with documented synthetic precedent.

Medicinal Chemistry Scaffold Diversification via Orthogonal Functionalization

The orthogonal reactivity of the three functional groups on (5-Amino-6-chloropyridin-2-yl)methanol enables sequential derivatization strategies. The 6-chloro group can undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling without affecting the protected 2-hydroxymethyl group. The 5-amino group can be selectively acylated or alkylated under mild conditions. This orthogonal reactivity profile makes the compound suitable for generating diverse compound libraries in medicinal chemistry campaigns where systematic exploration of structure-activity relationships (SAR) is required.

Chemical Biology Probe Synthesis Requiring 2,5,6-Trisubstituted Pyridine Cores

For chemical biology applications requiring densely functionalized pyridine cores, (5-Amino-6-chloropyridin-2-yl)methanol provides a pre-functionalized starting material that reduces synthetic step count compared to building the substitution pattern de novo. The compound's calculated LogP of 0.8095 and TPSA of 59.14 Ų position it within favorable physicochemical space for cell-permeable probe molecules. Procurement of this intermediate eliminates multiple synthetic steps that would otherwise be required to install the 5-amino and 6-chloro groups onto a 2-pyridinemethanol scaffold.

Agrochemical Intermediate Development and Heterocyclic Building Block Supply

Pyridine derivatives bearing amino and chloro substituents are extensively utilized in agrochemical active ingredient synthesis. (5-Amino-6-chloropyridin-2-yl)methanol can serve as a versatile building block for developing novel herbicides, fungicides, or insecticides. The compound's storage requirement at 0°C or refrigerated conditions necessitates appropriate cold-chain logistics for bulk procurement. Buyers should verify supplier-specific purity grades (95-98%) and storage compliance when sourcing this compound for agrochemical research and development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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